molecular formula C16H11NO3S2 B10880737 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B10880737
M. Wt: 329.4 g/mol
InChI Key: BMDUKCMLAWNULI-RIYZIHGNSA-N
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Description

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound features a furan ring substituted with an acetylphenyl group and a thioxothiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-(4-acetylphenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxothiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methylfuran: A derivative of furan with similar structural features.

    3-Acetyl-5-nitropyridine: Another heterocyclic compound with acetyl and nitro groups.

    (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: A thiazolidine derivative with structural similarities.

Uniqueness

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of a furan ring, an acetylphenyl group, and a thioxothiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11NO3S2

Molecular Weight

329.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21)/b14-8+

InChI Key

BMDUKCMLAWNULI-RIYZIHGNSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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